molecular formula C10H15BrN4O2 B1289507 tert-butyl 3-Bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate CAS No. 723286-80-4

tert-butyl 3-Bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate

Cat. No. B1289507
CAS RN: 723286-80-4
M. Wt: 303.16 g/mol
InChI Key: SSOWVJRCWPTTLK-UHFFFAOYSA-N
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Description

“tert-Butyl 3-bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate” is a chemical compound with the CAS number 723286-80-4 . It is used for testing and research purposes .

Scientific Research Applications

Cancer Research

This compound has shown promise in cancer research, particularly as a potential c-Met kinase inhibitor . The c-Met receptor tyrosine kinase has been implicated in the development and progression of many cancers. Derivatives of this compound, such as the one identified as 22i, have exhibited excellent anti-tumor activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells, with low micromolar IC50 values, indicating potent inhibitory effects .

Energetic Materials Development

The triazolo[4,3-a]pyrazine core, when fused with other energetic groups, can lead to the creation of very thermostable materials. These compounds are of interest for their potential applications as energetic materials due to their good thermal stability and detonation properties, which are comparable to existing materials. They also exhibit insensitive properties, making them safer to handle .

Antibacterial Agents

Triazolo[4,3-a]pyrazine derivatives have been explored for their antibacterial activities. The structure-activity relationship studies suggest that certain moieties, when attached to the triazolo[4,3-a]pyrazine nucleus, can enhance antibacterial properties. This makes them valuable candidates for the development of new antibacterial agents .

Organic Synthesis

In the field of organic synthesis, this compound serves as a useful intermediate. It can be utilized in various synthetic pathways to create complex molecules with potential biological activities. The tert-butyl group in particular provides a protective environment that can be removed later in the synthesis process .

Pharmaceutical Research

The compound’s derivatives are being investigated for their pharmaceutical applications. For instance, modifications to the triazolo[4,3-a]pyrazine core have led to compounds that are being studied for their potential use in treating various diseases, beyond their antibacterial and anticancer properties .

Life Sciences Research

This compound is also a valuable tool in life sciences research. It can be used in studies related to enzyme inhibition, receptor-ligand interactions, and other cellular processes that are fundamental to understanding disease mechanisms and developing new therapies .

Safety and Hazards

This compound is intended for use in testing and research, and is not suitable for use as a medical drug, food, or household item . Any use outside of testing and research is not guaranteed .

properties

IUPAC Name

tert-butyl 3-bromo-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN4O2/c1-10(2,3)17-9(16)14-4-5-15-7(6-14)12-13-8(15)11/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOWVJRCWPTTLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NN=C2Br)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592054
Record name tert-Butyl 3-bromo-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3-Bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate

CAS RN

723286-80-4
Record name 1,1-Dimethylethyl 3-bromo-5,6-dihydro-1,2,4-triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-bromo-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate
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